ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate
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Overview
Description
Ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate is an organic compound with a complex structure that includes a nitrobenzoyl group, an amino group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate typically involves a multi-step process. One common method includes the reaction of 3-nitrobenzoyl chloride with 4-aminophenylacetic acid in the presence of a base, followed by esterification with ethanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Formation of 4-[(3-aminobenzoyl)amino]phenylacetic acid.
Reduction: Formation of 4-[(3-nitrobenzoyl)amino]phenylacetic acid.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate has several applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate can be compared with similar compounds such as:
Ethyl 4-nitrobenzoylacetate: Similar structure but lacks the amino group, leading to different reactivity and applications.
4-[(3-Nitrobenzoyl)amino]phenylacetic acid: Similar structure but lacks the ester group, affecting its solubility and reactivity.
Ethyl 4-aminobenzoylacetate: Similar structure but lacks the nitro group, resulting in different chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[4-[(3-nitrobenzoyl)amino]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-2-24-16(20)10-12-6-8-14(9-7-12)18-17(21)13-4-3-5-15(11-13)19(22)23/h3-9,11H,2,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSXAHWKMPUEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24792618 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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